molecular formula C20H33BO B14536545 9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane CAS No. 62459-84-1

9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane

Cat. No.: B14536545
CAS No.: 62459-84-1
M. Wt: 300.3 g/mol
InChI Key: KWIAIUGFDZJRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane is a complex organic compound featuring a borabicyclo structure. This compound is notable for its unique combination of alkyne and boron functionalities, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane typically involves the following steps:

    Formation of the Alkyne Intermediate: The initial step involves the preparation of the alkyne intermediate, which can be achieved through various methods such as the Sonogashira coupling reaction.

    Borabicyclo Formation: The alkyne intermediate is then reacted with a boron-containing reagent under controlled conditions to form the borabicyclo structure. This step often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where the alkyne or boron groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include boronic acids, alkenes, alkanes, and substituted derivatives of the original compound.

Scientific Research Applications

9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound’s boron moiety makes it useful in the study of boron-based drugs and their interactions with biological systems.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound can be used in the development of new materials with unique properties due to the presence of boron.

Mechanism of Action

The mechanism by which 9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane exerts its effects involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, influencing their reactivity and stability. The alkyne group can participate in addition reactions, further modifying the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane: Lacks the alkyne and dimethyldecenyl groups, making it less versatile in certain reactions.

    4,4-Dimethyldec-2-en-5-yn-2-yl Boronic Acid: Contains the alkyne and dimethyldecenyl groups but lacks the borabicyclo structure.

Uniqueness

The combination of the borabicyclo structure with the alkyne and dimethyldecenyl groups makes 9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane unique. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.

Properties

CAS No.

62459-84-1

Molecular Formula

C20H33BO

Molecular Weight

300.3 g/mol

IUPAC Name

9-(4,4-dimethyldec-2-en-5-yn-2-yloxy)-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C20H33BO/c1-5-6-7-8-15-20(3,4)16-17(2)22-21-18-11-9-12-19(21)14-10-13-18/h16,18-19H,5-7,9-14H2,1-4H3

InChI Key

KWIAIUGFDZJRAD-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)OC(=CC(C)(C)C#CCCCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.